molecular formula C22H22N4O2 B2586775 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1094606-45-7

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2586775
CAS No.: 1094606-45-7
M. Wt: 374.444
InChI Key: MHVPETAICKCKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions. The 3-position is occupied by an m-tolyl group (meta-methylphenyl), while the 5-position contains a pyrazole ring bearing a 2-butoxyphenyl substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

CAS No.

1094606-45-7

Molecular Formula

C22H22N4O2

Molecular Weight

374.444

IUPAC Name

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H22N4O2/c1-3-4-12-27-20-11-6-5-10-17(20)18-14-19(25-24-18)22-23-21(26-28-22)16-9-7-8-15(2)13-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25)

InChI Key

MHVPETAICKCKJR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole (referred to as Compound A ) is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

Compound A features a complex structure that includes a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. The general structure can be represented as follows:

C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}

Research indicates that compounds containing the 1,2,4-oxadiazole and pyrazole frameworks often exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase (5-LOX) , which is involved in inflammatory processes. For instance, related compounds have demonstrated IC50 values ranging from 18.78 μg/mL to over 100 μg/mL against 5-LOX .
  • Anticancer Activity : Compounds with similar structures have exhibited promising anticancer properties. For example, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cell lines by increasing the expression of pro-apoptotic factors such as p53 and caspases .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives exhibit antibacterial activity against various pathogens, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Compound A and structurally similar compounds.

Activity Type Tested Compound IC50/EC50 Values Reference
5-LOX InhibitionVarious 1,2,4-OxadiazolesIC50: 18.78 - >100 μg/mL
Anticancer (MCF-7)Oxadiazole DerivativesIC50: 0.2757 µM
AntibacterialPyrazole DerivativesEC50: 5.44 - 66.98 μg/mL

Case Studies

  • Inhibition of 5-Lipoxygenase : A study evaluated the inhibitory effects of various oxadiazole derivatives on 5-LOX activity. Compound A's structural analogs showed significant inhibition with varying potencies, highlighting the potential for anti-inflammatory applications .
  • Anticancer Mechanisms : Research involving MCF-7 breast cancer cells demonstrated that certain oxadiazoles could induce apoptosis through caspase activation and upregulation of p53. This suggests that Compound A may share similar mechanisms worth exploring in future studies .
  • Antimicrobial Efficacy : In vitro tests revealed that pyrazole-based compounds exhibited notable antibacterial activity against phytopathogenic bacteria, suggesting potential agricultural applications for Compound A .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, 1,3,4-oxadiazoles have been reported to demonstrate cytotoxic effects against breast cancer (MCF-7) and prostate cancer cells .

Case Study:
A recent study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that certain substitutions on the oxadiazole ring enhanced cytotoxicity against specific cancer cell lines .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research into related pyrazole derivatives has indicated that these compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study:
A study evaluated the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the oxadiazole structure significantly influenced antimicrobial potency .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been investigated for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Study:
In vitro studies demonstrated that certain oxadiazole derivatives significantly reduced the production of inflammatory mediators in macrophage cell lines, indicating their potential as anti-inflammatory agents .

Synthesis Methodologies

The synthesis of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining pyrazole derivatives with appropriate aldehydes or ketones to form the desired oxadiazole structure.
  • Cyclization Reactions: Utilizing hydrazine derivatives to facilitate cyclization processes that yield oxadiazoles.

Example Synthesis Pathway

A typical synthetic pathway may involve:

  • Starting with 2-butoxyphenyl hydrazine.
  • Reacting with carbonyl compounds to form pyrazole intermediates.
  • Subjecting these intermediates to cyclization reactions to produce the final oxadiazole derivative.

Material Science Applications

Beyond biological applications, compounds like This compound are being explored for their material properties, particularly in organic electronics and photonic devices due to their unique electronic characteristics.

Photonic Applications

Research has indicated that oxadiazoles can serve as effective materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport and luminescence makes them suitable candidates for these technologies .

Case Study:
Studies on related oxadiazole compounds have demonstrated enhanced efficiency in OLED applications due to improved charge mobility and light-emitting properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Compound 58 (Borane 5-(quinuclidin-3-ylmethyl)-3-(m-tolyl)-1,2,4-oxadiazole complex)
  • Structure : Shares the 3-(m-tolyl) group but replaces the pyrazole-butoxyphenyl moiety with a quinuclidinylmethyl group.
  • Synthesis : Achieved a 90% yield using Cs₂CO₃ as a base and N’-hydroxy-3-methylbenzimidamide .
  • Key Insight: The high yield suggests that sterically bulky substituents (e.g., quinuclidinylmethyl) can be efficiently incorporated under mild conditions.
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Structure : Features a cyclopropyl-substituted pyrazole and a trifluoromethylphenyl group.
  • Key Insight: Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity, whereas the target compound’s 2-butoxyphenyl group (electron-donating) may reduce oxidative stability but improve solubility in nonpolar environments .
EGFR-Targeting 5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-Oxadiazoles
  • Structure: Contains a sulfonylmethyl-quinoline group linked to the oxadiazole core.
  • Activity : Demonstrated potent EGFR inhibition (>90% inhibition in MCF-7 and A-549 cell lines) due to the sulfonyl group’s ability to engage in hydrogen bonding .
  • Comparison : The target compound lacks a sulfonyl group but includes a pyrazole ring, which is associated with diverse bioactivities (e.g., anti-inflammatory, antimicrobial). Its 2-butoxyphenyl group may confer membrane permeability advantages .
5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole
  • Structure : Simplest analog, with a methyl group at the 5-position and m-tolyl at the 3-position.
  • Key Insight : The methyl group’s small size facilitates synthetic accessibility (CAS: 87944-75-0) but limits steric interactions in biological targets. The target compound’s pyrazole-butoxyphenyl substituent likely enhances target specificity due to increased bulk .

Structural and Crystallographic Insights

5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
  • Structure : Combines benzotriazole and phenyl groups with the oxadiazole core.
  • Crystallography : Planar oxadiazole and benzotriazole rings form a dihedral angle of 80.2°, enabling weak intermolecular hydrogen bonding.
  • Comparison : The target compound’s pyrazole and m-tolyl groups may adopt similar planar conformations, but the butoxyphenyl chain could introduce torsional strain, affecting crystal packing .

Metabolic and Physicochemical Properties

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Structure : Contains thienyl and trifluoromethyl groups.
  • Metabolism : Trifluoromethyl groups are metabolically resistant, prolonging half-life. The target compound’s butoxyphenyl group may undergo oxidative metabolism (e.g., O-dealkylation), impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.